molecular formula C23H22N4O4 B280195 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B280195
M. Wt: 418.4 g/mol
InChI Key: GHLWHKWTOHBBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as DMPP, is a novel compound with potential applications in scientific research. DMPP has been synthesized using a unique method and has shown promising results in various studies.

Mechanism of Action

6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting its activity. 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have a higher affinity for the ATP-binding site of kinases than other inhibitors, making it a potential candidate for the development of more effective drugs.
Biochemical and Physiological Effects:
6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize using a one-pot, three-component reaction, and the yield is around 70%. 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have a higher affinity for the ATP-binding site of kinases than other inhibitors, making it a potential candidate for the development of more effective drugs.
However, there are also some limitations to using 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments. 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has not been extensively tested in vivo, so its efficacy and safety in animal models are not yet known. Additionally, 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has not been tested against all kinases, so its specificity for certain kinases is not yet clear.

Future Directions

There are several future directions for the study of 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One potential direction is to test its efficacy and safety in animal models. Another direction is to test its specificity for different kinases and its potential as a drug candidate for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its potential side effects.

Synthesis Methods

6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been synthesized using a one-pot, three-component reaction between 4-methoxyphenylhydrazine, 4-methoxybenzaldehyde, and ethyl cyanoacetate. The reaction is carried out in the presence of a catalytic amount of piperidine and ethanol as a solvent. The product is purified through column chromatography using a mixture of ethyl acetate and hexane as an eluent. The yield of 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is around 70%.

Scientific Research Applications

6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown potential applications in scientific research. It has been found to inhibit the activity of protein kinases, which are enzymes responsible for the regulation of various cellular processes. 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR2. This makes 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile a potential candidate for the development of anticancer drugs.

properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

6-amino-4-[3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H22N4O4/c1-13-20-21(18(11-24)22(25)31-23(20)27-26-13)14-4-5-15(19(10-14)29-3)12-30-17-8-6-16(28-2)7-9-17/h4-10,21H,12,25H2,1-3H3,(H,26,27)

InChI Key

GHLWHKWTOHBBEA-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)COC4=CC=C(C=C4)OC)OC

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)COC4=CC=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.